molecular formula C14H13NO5 B15158821 2-Butenoic acid, 4-[3-(3-cyanopropoxy)phenyl]-2-hydroxy-4-oxo- CAS No. 653574-91-5

2-Butenoic acid, 4-[3-(3-cyanopropoxy)phenyl]-2-hydroxy-4-oxo-

Cat. No.: B15158821
CAS No.: 653574-91-5
M. Wt: 275.26 g/mol
InChI Key: YCGRFFPPEOAEAU-UHFFFAOYSA-N
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Description

2-Butenoic acid, 4-[3-(3-cyanopropoxy)phenyl]-2-hydroxy-4-oxo- is a complex organic compound with a unique structure that includes a butenoic acid backbone, a cyanopropoxy group, and a hydroxy-oxo functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butenoic acid, 4-[3-(3-cyanopropoxy)phenyl]-2-hydroxy-4-oxo- typically involves multiple steps, starting from readily available starting materials. One common approach is the aldol condensation reaction, which involves the reaction of a methyl ketone derivative with glyoxylic acid under microwave-assisted conditions . This method provides the desired product in moderate to excellent yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes involving aldol condensation and other organic reactions are scaled up for industrial purposes.

Chemical Reactions Analysis

Types of Reactions

2-Butenoic acid, 4-[3-(3-cyanopropoxy)phenyl]-2-hydroxy-4-oxo- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The cyanopropoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-Butenoic acid, 4-[3-(3-cyanopropoxy)phenyl]-2-hydroxy-4-oxo- has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Industry: Used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-Butenoic acid, 4-[3-(3-cyanopropoxy)phenyl]-2-hydroxy-4-oxo- involves its interaction with various molecular targets and pathways. The compound’s functional groups allow it to participate in a range of chemical reactions, influencing its biological activity. For example, the cyanopropoxy group can interact with enzymes, affecting their activity and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Butenoic acid, 4-[3-(3-cyanopropoxy)phenyl]-2-hydroxy-4-oxo- is unique due to its complex structure, which includes multiple functional groups that confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

653574-91-5

Molecular Formula

C14H13NO5

Molecular Weight

275.26 g/mol

IUPAC Name

4-[3-(3-cyanopropoxy)phenyl]-4-hydroxy-2-oxobut-3-enoic acid

InChI

InChI=1S/C14H13NO5/c15-6-1-2-7-20-11-5-3-4-10(8-11)12(16)9-13(17)14(18)19/h3-5,8-9,16H,1-2,7H2,(H,18,19)

InChI Key

YCGRFFPPEOAEAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCCCC#N)C(=CC(=O)C(=O)O)O

Origin of Product

United States

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